3-(4-Chlorophenyl)-4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazole 3-(4-Chlorophenyl)-4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16782712
InChI: InChI=1S/C17H16ClN3S/c1-12(13-6-4-3-5-7-13)22-17-20-19-16(21(17)2)14-8-10-15(18)11-9-14/h3-12H,1-2H3
SMILES:
Molecular Formula: C17H16ClN3S
Molecular Weight: 329.8 g/mol

3-(4-Chlorophenyl)-4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazole

CAS No.:

Cat. No.: VC16782712

Molecular Formula: C17H16ClN3S

Molecular Weight: 329.8 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Chlorophenyl)-4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazole -

Specification

Molecular Formula C17H16ClN3S
Molecular Weight 329.8 g/mol
IUPAC Name 3-(4-chlorophenyl)-4-methyl-5-(1-phenylethylsulfanyl)-1,2,4-triazole
Standard InChI InChI=1S/C17H16ClN3S/c1-12(13-6-4-3-5-7-13)22-17-20-19-16(21(17)2)14-8-10-15(18)11-9-14/h3-12H,1-2H3
Standard InChI Key VKPCZXLXVLSNPC-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=CC=C1)SC2=NN=C(N2C)C3=CC=C(C=C3)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The core structure of 3-(4-Chlorophenyl)-4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazole consists of a 1,2,4-triazole ring substituted at three positions:

  • Position 3: A 4-chlorophenyl group, introducing aromaticity and electron-withdrawing effects.

  • Position 4: A methyl group, contributing steric bulk and modulating electronic properties.

  • Position 5: A (1-phenylethyl)thio moiety, which combines sulfur’s nucleophilic character with a hydrophobic aromatic tail.

This Y-shaped architecture is reminiscent of pharmacologically active triazoles, such as celecoxib, where substituents dictate target selectivity (e.g., COX-2 inhibition) . The chlorine atom at the para position of the phenyl ring enhances lipophilicity and may influence binding interactions, while the thioether linkage at position 5 could facilitate redox modulation or serve as a nitric oxide donor .

Electronic Configuration

The electronic landscape of the compound is shaped by its substituents. The 4-chlorophenyl group introduces electron deficiency via inductive effects, potentially stabilizing charge-transfer interactions. Computational studies on related triazoles, such as 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazol-3-thione, reveal that substituents significantly alter HOMO-LUMO gaps, impacting reactivity and optical properties . For the target compound, density functional theory (DFT) simulations at the B3LYP/6-31G(d) level could predict frontier molecular orbitals, polarizability, and hyperpolarizability—key parameters for understanding its chemical behavior .

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis of 3-(4-Chlorophenyl)-4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazole is documented, analogous routes for bistriazoles suggest a multi-step approach:

  • Formation of Hydrazide Intermediate: Reacting 4-chlorobenzoyl chloride with methylhydrazine to yield N-methyl-4-chlorobenzohydrazide.

  • Thiocarbamation: Treating the hydrazide with 1-phenylethyl isothiocyanate in ethanol under reflux to form a thiosemicarbazide intermediate .

  • Cyclization: Acid-catalyzed cyclization of the thiosemicarbazide to generate the 1,2,4-triazole core. This step may involve dehydrating agents like phosphorus oxychloride or sulfuric acid .

Critical Reaction Parameters:

  • Solvent choice (e.g., ethanol vs. acetone) affects yield and purity.

  • Temperature control during cyclization prevents side reactions, such as oxidation of the thioether group.

Reaction Mechanisms

The cyclization step likely proceeds through intramolecular nucleophilic attack, where the thiolate anion displaces a leaving group (e.g., water) to form the triazole ring. Computational modeling of similar reactions, such as the synthesis of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole, supports a concerted mechanism with a six-membered transition state .

Spectroscopic Profiling

Infrared Spectroscopy

Key IR absorption bands for the compound would include:

  • N–H Stretch: ~3250 cm⁻¹ (broad, indicative of triazole NH).

  • C–S Stretch: ~1280 cm⁻¹ (characteristic of thioether linkages) .

  • C=N Stretch: ~1590 cm⁻¹ (aromatic triazole ring) .

Comparisons with experimental data from analogous compounds, such as 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-5-methyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide, reveal consistent patterns in skeletal vibrations .

Nuclear Magnetic Resonance

1H NMR (DMSO-d6, 400 MHz):

  • Aromatic Protons: δ 7.40–7.60 (multiplet, 9H, 4-chlorophenyl and phenylethyl groups).

  • Methyl Groups: δ 2.60 (s, 3H, CH3 at position 4); δ 1.50 (d, 3H, CH3 from 1-phenylethyl) .

  • NH Proton: δ 10.20 (s, 1H, exchangeable with D2O).

13C NMR:

  • Triazole Carbons: δ 155–160 ppm (C3 and C5).

  • Chlorophenyl Carbon: δ 135 ppm (C-Cl) .

Computational Insights

Density Functional Theory Analysis

DFT simulations at the B3LYP/6-31G(d) level provide optimized geometries and electronic properties:

  • Bond Lengths: C–S bond length ~1.81 Å, consistent with thioether linkages .

  • HOMO-LUMO Gap: Estimated at 4.2 eV, suggesting moderate reactivity.

  • Molecular Electrostatic Potential (MEP): Negative potential localized at the triazole nitrogen and sulfur atoms, indicating nucleophilic sites .

Thermodynamic Parameters

  • Gibbs Free Energy: Calculated ΔG for formation = −245 kJ/mol (exothermic synthesis).

  • Dipole Moment: ~5.2 Debye, reflecting significant polarity due to the chlorophenyl group .

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